REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[C:6]([CH3:13])[CH:5]=2)[CH2:3][CH2:2]1.P(Cl)(Cl)(Cl)(Cl)[Cl:15]>>[CH:1]1([C:4]2[CH:12]=[CH:11][C:7]([C:8]([Cl:15])=[O:9])=[C:6]([CH3:13])[CH:5]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
25.01 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
32.84 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stir bar
|
Type
|
TEMPERATURE
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Details
|
reflux condenser, and calcium chloride drying tube
|
Type
|
CUSTOM
|
Details
|
exhausted through a dilute aqueous solution of NaOH as a gas trap
|
Type
|
TEMPERATURE
|
Details
|
Refluxed the mixture at a bath temperature of 120° for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Removed the POCl3 byproduct
|
Type
|
DISTILLATION
|
Details
|
by distillation at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
Vacuum distilled the residue
|
Type
|
CUSTOM
|
Details
|
Collected the fraction
|
Type
|
DISTILLATION
|
Details
|
distilling at 116-118°/3 torr
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=C(C(=O)Cl)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 136 mmol | |
AMOUNT: MASS | 26.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |